Unii-KC3GI9UM9V

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

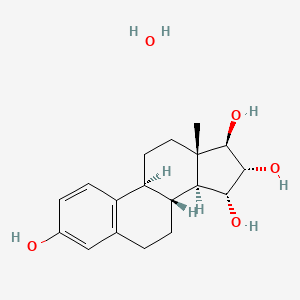

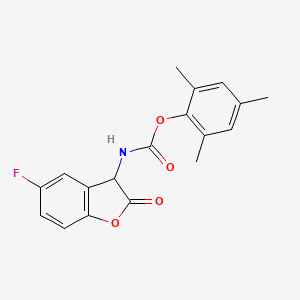

El estetrol (hidrato) es una hormona esteroidea estrogénica que se encuentra de forma natural en los humanos. Es uno de los cuatro estrógenos principales, junto con la estrona, el estradiol y el estriol. El estetrol es producido exclusivamente por el hígado fetal durante el embarazo y está presente en niveles detectables únicamente durante este período. Ha ganado atención por su posible uso en la anticoncepción hormonal y la terapia hormonal de reemplazo debido a su perfil farmacológico único .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El estetrol se sintetiza a partir de la estrona, que se obtiene de los fitosteroles extraídos de la soja. La síntesis implica múltiples pasos, incluyendo la protección y desprotección de los grupos hidroxilo, y reacciones de oxidación. Un método común implica el uso de tetróxido de osmio como agente oxidante para producir estetrol a partir de un intermedio protegido .

Métodos de producción industrial: Para la producción a escala industrial, el proceso implica el aislamiento y la purificación de los intermedios en cada paso para asegurar una alta pureza (>99,9%) del producto final. El proceso revelado en varias patentes incluye el uso de grupos protectores y agentes oxidantes específicos para lograr el producto deseado con contaminantes mínimos .

Análisis De Reacciones Químicas

Tipos de reacciones: El estetrol experimenta varias reacciones químicas, incluyendo:

Oxidación: Conversión de intermedios a estetrol utilizando agentes oxidantes como el tetróxido de osmio.

Reducción: Reducción de ciertos intermedios durante el proceso de síntesis.

Sustitución: Protección y desprotección de los grupos hidroxilo utilizando diferentes grupos protectores.

Reactivos y condiciones comunes:

Agentes oxidantes: Tetróxido de osmio.

Grupos protectores: Éteres de sililo, éteres, ésteres, carbamatos y carbonatos.

Condiciones de reacción: Generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar un alto rendimiento y pureza.

Productos principales: El producto principal de estas reacciones es el estetrol, con alta pureza y contaminantes mínimos .

Aplicaciones Científicas De Investigación

El estetrol tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como compuesto modelo para estudiar la actividad estrogénica y la síntesis de hormonas esteroides.

Biología: Investigado por su papel en el desarrollo fetal y su afinidad de unión única a los receptores de estrógenos.

Medicina: Utilizado en la anticoncepción hormonal y la terapia hormonal de reemplazo. También se está estudiando su potencial para tratar el cáncer de mama y de próstata.

Industria: Utilizado en la producción de productos farmacéuticos, particularmente en formulaciones para terapias hormonales

Mecanismo De Acción

El estetrol ejerce sus efectos uniéndose a los receptores de estrógenos alfa y beta. Tiene una afinidad moderada por estos receptores, con preferencia por el receptor de estrógenos alfa. El estetrol demuestra actividad selectiva de tejido, mostrando actividad agonista del receptor de estrógenos en la vagina, el útero y el endometrio, mientras que exhibe actividad estrogénica negativa en el tejido mamario. Esta actividad selectiva contribuye a su perfil de seguridad favorable en comparación con otros estrógenos .

Compuestos similares:

- Estrona

- Estradiol

- Estriol

Comparación: El estetrol es único entre los estrógenos debido a su producción exclusiva por el hígado fetal y su presencia únicamente durante el embarazo. A diferencia del estradiol y la estrona, el estetrol tiene una potencia menor pero un perfil farmacológico más selectivo, lo que lo hace más seguro para su uso en terapias hormonales. Su actividad selectiva de tejido reduce el riesgo de efectos secundarios no específicos, lo que es una ventaja significativa sobre otros estrógenos .

Comparación Con Compuestos Similares

- Estrone

- Estradiol

- Estriol

Comparison: Estetrol is unique among estrogens due to its exclusive production by the fetal liver and its presence only during pregnancy. Unlike estradiol and estrone, estetrol has a lower potency but a more selective pharmacological profile, making it safer for use in hormonal therapies. Its tissue-selective activity reduces the risk of non-specific side effects, which is a significant advantage over other estrogens .

Propiedades

Número CAS |

2055649-81-3 |

|---|---|

Fórmula molecular |

C18H26O5 |

Peso molecular |

322.4 g/mol |

Nombre IUPAC |

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol;hydrate |

InChI |

InChI=1S/C18H24O4.H2O/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22;/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3;1H2/t12-,13-,14-,15-,16-,17+,18+;/m1./s1 |

Clave InChI |

XRJNAPXFAXBPAM-BVTDNVAGSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O.O |

SMILES canónico |

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)

![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide](/img/structure/B10819177.png)

![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)